Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate
Description
Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate is a synthetic organic compound featuring a pyrrolidine core substituted with a benzyl carbamate group and a carbamothioyl moiety. The carbamothioyl group (NH2C(S)NH-) introduces sulfur into the structure, distinguishing it from conventional carbamate derivatives. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, particularly in processes requiring selective amine protection or thioamide functionalization.
Properties
Molecular Formula |
C13H17N3O2S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2S/c14-12(19)16-7-6-11(8-16)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,19)(H,15,17) |
InChI Key |
GZCRORZSDUHHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate typically involves the reaction of ®-3-aminopyrrolidine with benzyl chloroformate . The reaction conditions often include steps of crystallization, purification, and drying to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, general carbamate synthesis methods can be applied. These methods include the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, alcohols, and acid chlorides . The reactions are typically carried out under heating conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, transcarbamoylation reactions can yield amides when benzyl carbamates are treated with potassium carbonate in alcohols .
Scientific Research Applications
Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to target certain enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate with structurally related compounds, focusing on molecular features, synthesis, and properties:
*Estimated based on compound name and standard valency rules.
Key Comparative Insights:
Structural Variations :
- The target compound’s carbamothioyl group replaces oxygen with sulfur compared to oxopyrrolidinyl (27a) or methylpyrrolidine (). This substitution may enhance metal-binding capacity or alter pharmacokinetics .
- The trifluoroethylamide group in Formula 4 () introduces fluorine, improving metabolic stability and lipophilicity in drug candidates .
Synthesis Methods :
- Benzyl carbamates are commonly synthesized via coupling reactions, as seen in 27a () and Formula 4 (). The target compound may follow similar protocols with thiourea or thioamide precursors.
- Protecting Group Strategies : Benzyl carbamates (as in the target compound and Formula 4) offer stability under basic conditions, while tert-butyl variants () are acid-labile, enabling selective deprotection .
Physical and Stability Properties :
- The yellow oil state of benzyl methyl(pyrrolidin-3-ylmethyl)carbamate () contrasts with likely solid-state derivatives like 27a or Formula 4. The carbamothioyl group’s impact on crystallinity remains unstudied .
- Storage at 4°C () suggests thermal sensitivity, whereas sulfur in the target compound may necessitate inert atmospheres to prevent oxidation .
Hazard and Handling :
- All benzyl carbamates exhibit toxicity upon ingestion or skin contact (). The carbamothioyl group may introduce additional hazards, such as sulfide-related reactivity, though specific data are lacking .
Applications :
- Benzyl carbamates serve as intermediates in drug synthesis (e.g., protease inhibitors or kinase modulators). The target compound’s sulfur moiety could make it valuable in metalloenzyme inhibition or radiopharmaceuticals .
Biological Activity
Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- Functional Groups : Carbamate, thioamide, and pyrrolidine.
This complex structure suggests potential interactions with various biological targets, influencing its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of carbamate compounds exhibit significant antimicrobial properties. For example, several studies have demonstrated that structurally similar compounds show effectiveness against a range of pathogens. A study on related compounds revealed potent activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.88 μg/mm² .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (μg/mm²) |
|---|---|---|
| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | C. albicans | 0.22 |
| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)one | B. cereus | 0.44 |
| This compound | S. aureus | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vivo and in vitro studies. For instance, related compounds have shown efficacy in suppressing tumor growth in xenograft models, indicating that this class of compounds may inhibit cancer cell proliferation effectively .
Case Study: Ovarian Cancer Xenografts
A notable case study involved the administration of a similar compound to nude mice bearing ovarian cancer xenografts, resulting in a tumor growth suppression rate of approximately 100% . This underscores the potential therapeutic applications of benzyl carbamate derivatives in oncology.
The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For instance, studies on related compounds suggest that they may act as inhibitors of certain ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which plays a crucial role in drug resistance mechanisms .
ATPase Activity Modulation
Research has shown that some carbamate derivatives can stimulate or inhibit P-gp ATPase activity, which is critical for understanding their role in reversing multidrug resistance (MDR). Compounds that stimulate ATPase activity are often substrates for P-gp, while those that inhibit it may enhance the effectiveness of co-administered drugs by preventing their efflux .
Table 2: Effects on P-glycoprotein ATPase Activity
| Compound | Effect on ATPase Activity | Mechanism |
|---|---|---|
| This compound | TBD | Substrate/Inhibitor |
| Tariquidar | Inhibitor | Prevents efflux |
| Elacridar | Inhibitor | Prevents efflux |
Q & A
Q. What are the common synthetic routes for Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized for higher yield?
Synthesis typically involves coupling a pyrrolidine derivative with a benzyl carbamate precursor. A key step is the introduction of the carbamothioyl group, which may require thiourea or thioisocyanate reagents under controlled pH (e.g., basic conditions to avoid side reactions). Optimization variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) improve coupling efficiency .
- Temperature : Reactions often proceed at 0–25°C to minimize decomposition .
Yield improvements may require iterative adjustment of stoichiometry and purification via column chromatography or recrystallization.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry of the pyrrolidine and carbamate moieties. Aromatic protons (δ 7.2–7.4 ppm) and carbamate carbonyl (δ ~155 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for chiral variants .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereochemistry of this compound?
- Data Collection : Use SHELX (e.g., SHELXL-97) for structure refinement. High-resolution (<1.0 Å) data are critical for resolving chiral centers in the pyrrolidine ring .
- ORTEP Visualization : Generate thermal ellipsoid plots to analyze bond lengths/angles and confirm the carbamothioyl group orientation .
- Flack Parameter : Apply Flack’s η or x parameters to determine absolute configuration, particularly for enantiomeric pairs .
Q. How can contradictory biological activity data across studies be reconciled?
- Dose-Response Analysis : Compare IC₅₀ values under standardized assay conditions (pH, temperature) to identify outliers .
- Structural Analogues : Test derivatives (e.g., replacing benzyl with aryl groups) to isolate steric/electronic effects on activity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for variability in cell lines or enzymatic assays .
Q. What computational methods model the compound’s interaction with biological targets?
- Docking Studies : Software like AutoDock Vina predicts binding modes to enzymes (e.g., proteases). Focus on hydrogen bonding between the carbamate carbonyl and active-site residues .
- MD Simulations : GROMACS or AMBER simulate stability of ligand-receptor complexes over 100+ ns to validate docking results .
Q. How can enantiomerically pure forms of the compound be synthesized?
- Chiral Catalysts : Use asymmetric catalysis (e.g., Ru-BINAP complexes) during pyrrolidine ring formation .
- Chromatographic Resolution : Chiral HPLC with amylose-based columns separates enantiomers post-synthesis .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives enriches enantiopurity .
Methodological Guidelines
Q. Designing Stability Studies Under Varied Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
